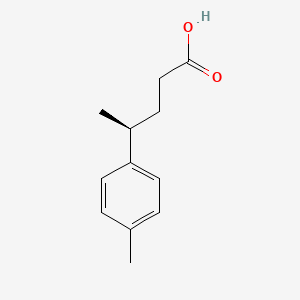
(S)-4-(p-Tolyl)valeric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(p-Tolyl)valeric Acid is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a valeric acid backbone with a p-tolyl group attached to the fourth carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(p-Tolyl)valeric Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as 4-(p-Tolyl)pent-4-enoic acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to optimize yield and efficiency. The choice of catalyst and reaction conditions is critical to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(p-Tolyl)valeric Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-4-(p-Tolyl)valeric Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(p-Tolyl)valeric Acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context and the specific biological activity being studied.
Comparison with Similar Compounds
(S)-4-(p-Tolyl)valeric Acid can be compared to other similar compounds, such as:
4-(p-Tolyl)butyric Acid: Similar structure but with a shorter carbon chain.
4-(p-Tolyl)hexanoic Acid: Similar structure but with a longer carbon chain.
4-(p-Tolyl)valeric Acid ®: The enantiomer of this compound with opposite stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomer or other structurally similar compounds.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4S)-4-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7,10H,5,8H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
WSXBHPNNXXHZAP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















